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Best practices for working with ZQ-16 in the lab

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Compound of Interest		
Compound Name:	ZQ-16	
Cat. No.:	B1664550	Get Quote

Technical Support Center: ZQ-16

Welcome to the technical support center for **ZQ-16**. This resource is designed to provide researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and answers to frequently asked questions regarding the use of **ZQ-16** in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is **ZQ-16** and what is its primary mechanism of action?

A1: **ZQ-16** is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune-related tissues and is involved in inflammatory processes.[4] **ZQ-16** activates GPR84, leading to the initiation of several downstream signaling pathways, including calcium mobilization, phosphorylation of ERK1/2, and inhibition of cAMP accumulation.[1][2][4] It has been shown to be selective for GPR84 with no significant activity at other free fatty acid receptors like GPR40, GPR41, GPR119, or GPR120.[1][2]

Q2: What are the recommended storage and handling conditions for **ZQ-16**?

A2: For optimal stability, **ZQ-16** should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1] It is soluble in DMSO (up to 50 mM) and ethanol (up to 100 mM).[2] Prepare stock solutions in anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles, which can degrade the compound.



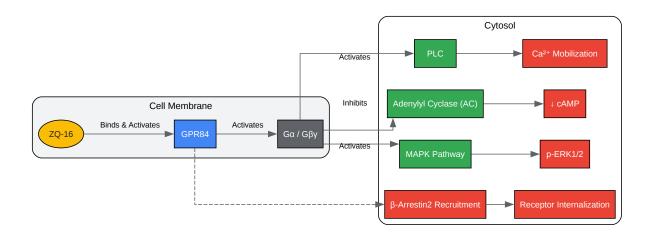
Q3: What are the key molecular properties of **ZQ-16**?

A3: The key properties of **ZQ-16** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C10H16N2O2S	[2][5]
Molecular Weight	228.31 g/mol	[2][5]
CAS Number	376616-73-8	[2]
Purity	≥98% (typically analyzed by HPLC)	

Q4: How does **ZQ-16** binding to GPR84 lead to downstream signaling?

A4: Upon binding, **ZQ-16** activates GPR84, which is coupled to G-proteins. This activation triggers a cascade of intracellular events. The diagram below illustrates the primary signaling pathways initiated by **ZQ-16**.





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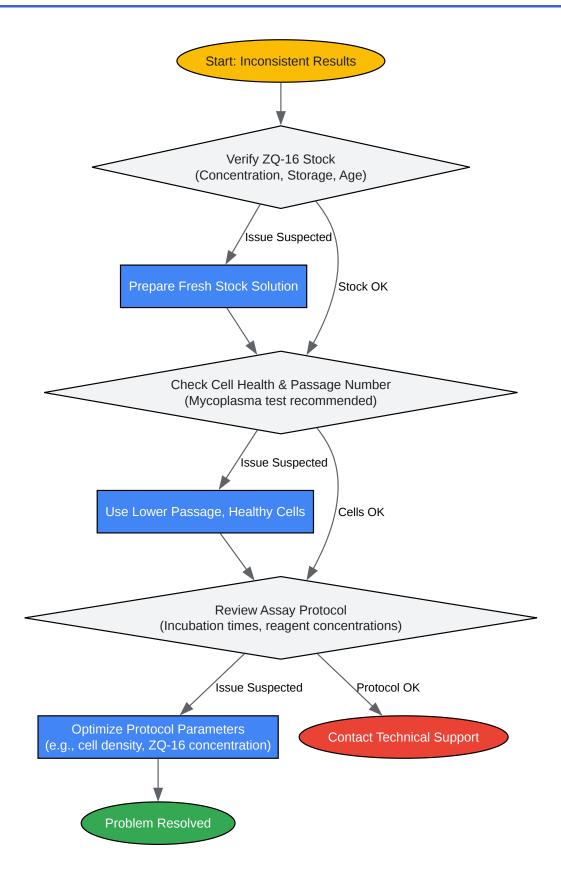
ZQ-16 activates GPR84, leading to diverse downstream signaling cascades.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of **ZQ-16** in cell-based assays.

This is a common issue that can arise from several factors. Follow this workflow to diagnose the problem.





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A logical workflow for troubleshooting inconsistent experimental results.



Issue 2: High background signal in calcium mobilization assays.

- Possible Cause: Autofluorescence of test plates or media components.
 - Solution: Test different black-walled, clear-bottom microplates. Ensure the phenol red is excluded from the assay medium, as it can contribute to background fluorescence.
- Possible Cause: "Leaky" cells or suboptimal cell health.
 - Solution: Ensure cells are not overgrown and are handled gently during plating and media changes. Allow cells to rest for at least 24 hours after plating before starting the assay.
- Possible Cause: Contamination of reagents or buffers.
 - Solution: Use freshly prepared, sterile-filtered buffers for all steps of the experiment.

Quantitative Data Summary

The potency of **ZQ-16** has been characterized across multiple GPR84-mediated signaling pathways. The half-maximal effective concentration (EC₅₀) values are summarized below.

Assay Type	Cell Line	EC50 Value (μM)	Reference
Calcium Mobilization	HEK293/Gα16/GPR8 4	0.213	[1][3]
cAMP Accumulation Inhibition	HEK293 expressing GPR84	0.134	[1][3]
β-Arrestin2 Recruitment	HEK293 expressing GPR84	0.597	[1]
Calcium Mobilization	HEK293/Gα16/GPR8 4	0.139 (139 nM)	[2]

Note: Variations in EC₅₀ values can occur due to differences in cell lines, assay conditions, and experimental protocols.



Experimental Protocols

Protocol: Verification of GPR84 Activation via Western Blot for Phospho-ERK1/2

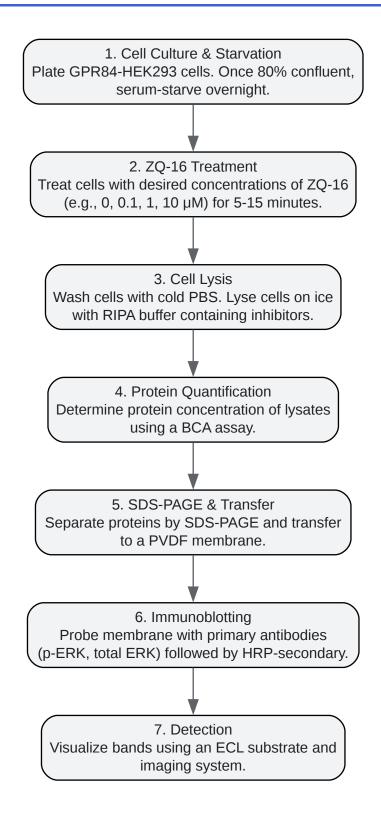
This protocol describes how to confirm that **ZQ-16** activates the MAPK pathway in GPR84-expressing cells by measuring the phosphorylation of ERK1/2.

Materials:

- GPR84-expressing HEK293 cells (or other suitable cell line)
- **ZQ-16** stock solution (e.g., 10 mM in DMSO)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
- Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
- Enhanced Chemiluminescence (ECL) substrate
- SDS-PAGE gels, buffers, and transfer system

Workflow:





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Key steps for performing a Western Blot to detect **ZQ-16**-induced ERK1/2 phosphorylation.

Procedure:



- Cell Seeding and Starvation: Plate GPR84-expressing HEK293 cells in 6-well plates. Grow until they reach ~80% confluency. Replace the growth medium with serum-free medium and incubate overnight to reduce basal signaling.
- Compound Treatment: Prepare dilutions of **ZQ-16** in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO). Aspirate the starvation medium and add the **ZQ-16** treatments to the cells. Incubate for 5-15 minutes at 37°C.[1]
- Cell Lysis: Immediately after incubation, place plates on ice and aspirate the medium. Wash cells twice with ice-cold PBS. Add 100-150 μL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate. Normalize all samples to the same concentration with lysis buffer.
- SDS-PAGE and Western Blot: Load 20-30 μg of protein per lane on a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane thoroughly. Apply ECL substrate and capture the signal using a chemiluminescence imaging system.
- Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2. A dose-dependent increase in the ratio of p-ERK to total-ERK will confirm ZQ-16 activity.

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